

Technical Guide: Chemical Properties of (Cyclobutylmethyl)(methyl)amine

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Compound of Interest

Compound Name: (Cyclobutylmethyl)(methyl)amine

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This document provides a comprehensive overview of the chemical and physical properties of **(Cyclobutylmethyl)(methyl)amine**, also known as 1-cyclobutyl-N-methylmethanamine. The information is compiled for a technical audience to support research, development, and safety applications.

Compound Identification and Physical Properties

(Cyclobutylmethyl)(methyl)amine is a secondary amine featuring a cyclobutane ring attached to a methylaminomethyl group. Its core identifiers and computed physical properties are summarized below. Experimental physical data such as boiling point and density are not readily available in published literature.

Table 1: Compound Identification

Identifier	Value	Citation
IUPAC Name	1-cyclobutyl-N-methylmethanamine	[1]
CAS Number	67579-87-7	[1][2]
Molecular Formula	C ₆ H ₁₃ N	[1][2]
Molecular Weight	99.17 g/mol	[1][2]
Canonical SMILES	CNCC1CCC1	
InChIKey	DFDDLFCSYLTQBP-UHFFFAOYSA-N	[1]

Table 2: Computed Physicochemical Properties

Property	Value	Source
Molar Mass	99.17 g/mol	PubChem[1][2]
XLogP3	1.1	PubChem[1]
Exact Mass	99.1048 g/mol	PubChem[1]
Topological Polar Surface Area	12 Å ²	PubChem[1]
Hydrogen Bond Donor Count	1	PubChem
Hydrogen Bond Acceptor Count	1	PubChem
Rotatable Bond Count	2	PubChem

Spectroscopic Properties

Detailed experimental spectra are not widely published; however, expected characteristics can be derived from established principles of organic spectroscopy.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental ^1H NMR data for **(Cyclobutylmethyl)(methyl)amine** is available from the Biological Magnetic Resonance Bank (BMRB) under accession ID bmse012625. The spectrum was recorded on a 600 MHz instrument in DMSO- d_6 . The expected signals are detailed in Table 3.

Table 3: Predicted ^1H NMR Chemical Shifts

Protons	Multiplicity	Approx. Chemical Shift (δ , ppm)	Notes
N-H	Broad Singlet	1.0 - 3.0	Position is variable and concentration-dependent. May exchange with D_2O .
N-CH ₃	Singlet	2.2 - 2.6	A sharp singlet integrating to 3 protons, characteristic of an N-methyl group.
-CH ₂ -N	Doublet	2.3 - 2.7	Coupled to the methine proton on the cyclobutane ring.
CH-(CH ₂) ₂	Multiplet	2.0 - 2.5	The single methine proton on the cyclobutane ring.
Cyclobutane -CH ₂ -	Multiplet	1.6 - 2.1	Protons of the cyclobutane ring, exhibiting complex splitting patterns.

Infrared (IR) Spectroscopy

As a secondary amine, the IR spectrum of **(Cyclobutylmethyl)(methyl)amine** is expected to show the following characteristic absorption bands:

- **N-H Stretch:** A single, moderately sharp absorption band in the region of 3300-3500 cm^{-1} . This distinguishes it from primary amines, which show two bands in this region, and tertiary amines, which show none.
- **C-H Stretch:** Strong absorptions just below 3000 cm^{-1} corresponding to the sp^3 C-H bonds of the cyclobutane and methyl groups.
- **N-H Bend:** A bending vibration may be observed around 1500-1600 cm^{-1} , though it is often weak.
- **C-N Stretch:** A medium to weak absorption in the 1020-1250 cm^{-1} range.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is predicted to be consistent with the nitrogen rule, showing an odd molecular weight (99). The fragmentation pattern of aliphatic amines is dominated by α -cleavage, where the bond beta to the nitrogen atom is broken. For **(Cyclobutylmethyl)(methyl)amine**, two primary α -cleavage pathways are possible:

- Loss of a cyclobutyl radical ($\bullet\text{C}_4\text{H}_7$) to yield a resonance-stabilized iminium cation at m/z 44 ($[\text{CH}_2=\text{NHCH}_3]^+$). This is often the base peak.
- Loss of a methyl radical ($\bullet\text{CH}_3$) to yield an iminium cation at m/z 84 ($[\text{C}_4\text{H}_7\text{CH}=\text{NH}_2]^+$).

Chemical Reactivity and Safety

Reactivity

(Cyclobutylmethyl)(methyl)amine exhibits typical reactivity for a secondary amine. The lone pair of electrons on the nitrogen atom makes it basic and nucleophilic. It will react with acids to form ammonium salts and with electrophiles such as alkyl halides and acid chlorides.

Stability

The compound is expected to be stable under normal storage conditions. However, like many amines, it is sensitive to oxidation and may react with carbon dioxide from the air.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **(Cyclobutylmethyl)(methyl)amine** is classified as a corrosive substance.^[1]

- Hazard Statement H314: Causes severe skin burns and eye damage.^[1]
- Precautions: Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash skin thoroughly after handling. Store in a well-ventilated place and keep the container tightly closed.

Experimental Protocols

A standard and efficient method for the synthesis of **(Cyclobutylmethyl)(methyl)amine** is the reductive amination of cyclobutanecarboxaldehyde with methylamine.

Synthesis via Reductive Amination

This procedure involves the formation of an intermediate imine (or iminium ion) from the reaction of cyclobutanecarboxaldehyde and methylamine, which is then reduced in situ to the target secondary amine. Sodium triacetoxyborohydride is a mild and effective reducing agent for this transformation.

Materials:

- Cyclobutanecarboxaldehyde
- Methylamine (e.g., 40% solution in water or 2.0 M solution in THF)
- Sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$)
- Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvent
- Acetic acid (optional, as catalyst)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

- Rotary evaporator
- Standard laboratory glassware

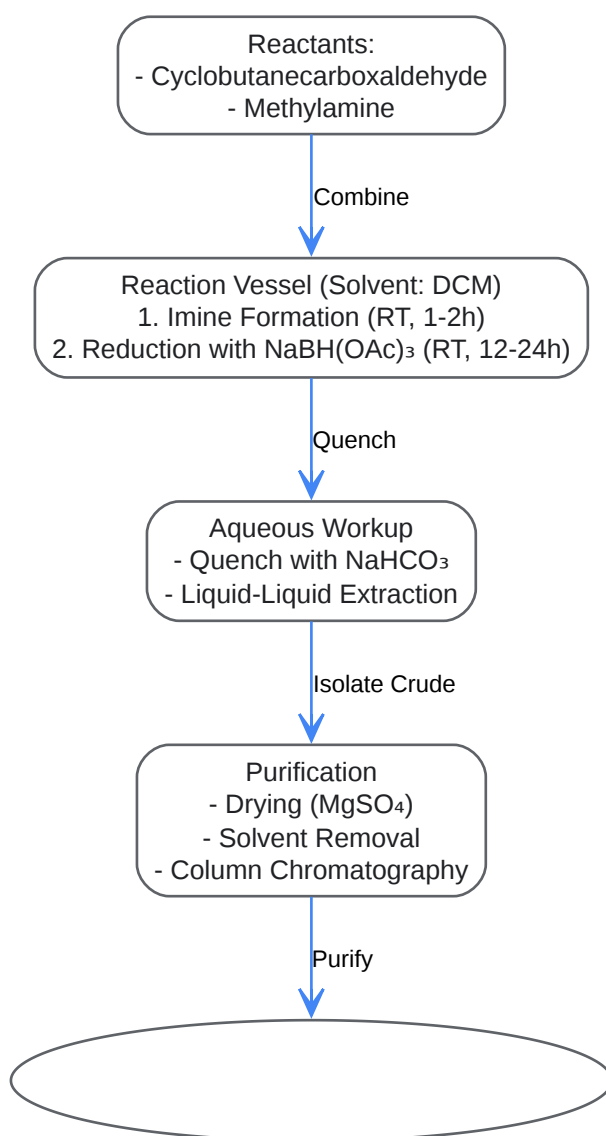
Protocol:

- To a round-bottom flask charged with a magnetic stir bar, add cyclobutanecarboxaldehyde (1.0 eq).
- Dissolve the aldehyde in an appropriate solvent such as dichloromethane (DCM) to a concentration of approximately 0.1-0.5 M.
- Add methylamine solution (1.1-1.5 eq). If using an aqueous solution of methylamine, the addition of a drying agent like MgSO_4 to the reaction can be beneficial. A small amount of acetic acid (0.1 eq) can be added to catalyze imine formation.
- Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
- In a single portion, add sodium triacetoxyborohydride (1.2-1.5 eq) to the stirring mixture. The reaction is typically exothermic; maintain the temperature with a water bath if necessary.
- Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
- Combine the organic layers, wash with brine, and dry over anhydrous MgSO_4 or Na_2SO_4 .
- Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
- The crude product can be purified by flash column chromatography on silica gel or by distillation under reduced pressure to yield pure **(Cyclobutylmethyl)(methyl)amine**.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of **(Cyclobutylmethyl)(methyl)amine** via reductive amination.



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Caption: Synthesis workflow for **(Cyclobutylmethyl)(methyl)amine**.

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References

- 1. rsc.org [rsc.org]
- 2. chembk.com [chembk.com]
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